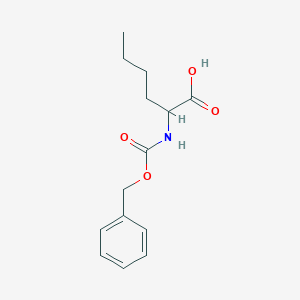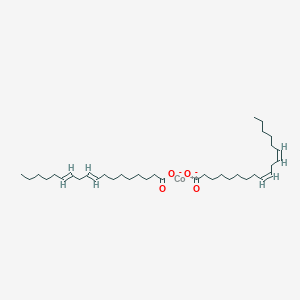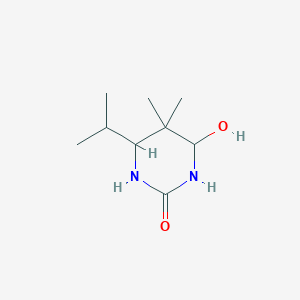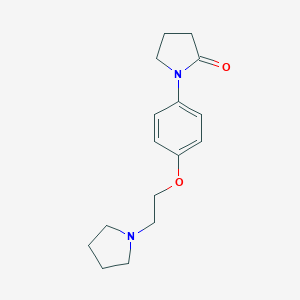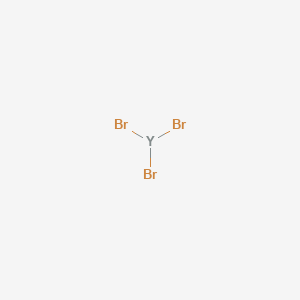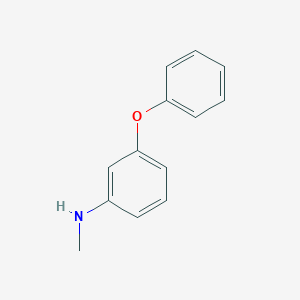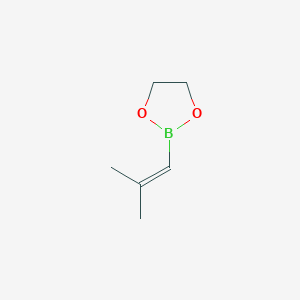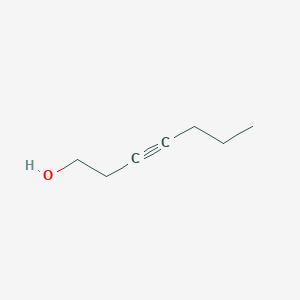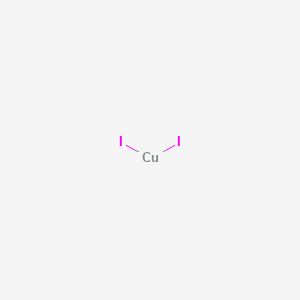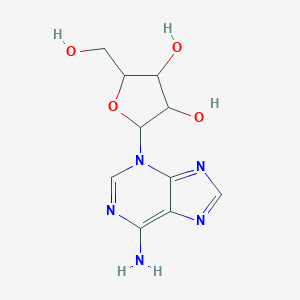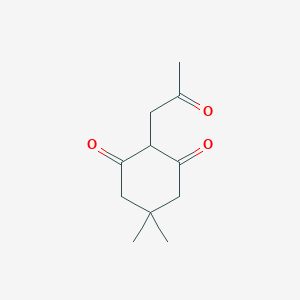
5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione
Descripción general
Descripción
5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.25 g/mol . It is a derivative of 1,3-cyclohexanedione, characterized by the presence of two methyl groups and a 2-oxopropyl group attached to the cyclohexane ring. This compound is known for its stability in solid form and its reactivity in solution, making it a valuable reagent in organic synthesis .
Métodos De Preparación
5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexanone with methyl ethyl ketone under acidic conditions . The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation to yield the desired product. Industrial production methods often involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the 2-oxopropyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione exerts its effects involves its ability to form stable enolate intermediates. These intermediates can participate in various chemical reactions, including nucleophilic addition and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Compared to other similar compounds, 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione is unique due to its specific substitution pattern and reactivity. Similar compounds include:
5,5-Dimethyl-1,3-cyclohexanedione: Lacks the 2-oxopropyl group and has different reactivity and applications.
2-Methyl-1,3-cyclohexanedione: Has a single methyl group and different chemical properties.
These comparisons highlight the distinct characteristics and versatility of this compound in various chemical and industrial applications .
Propiedades
IUPAC Name |
5,5-dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-7(12)4-8-9(13)5-11(2,3)6-10(8)14/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZYSTCNHMEEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C(=O)CC(CC1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363030 | |
| Record name | 5,5-dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13148-87-3 | |
| Record name | 5,5-dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
